EGFR T790M/L858R Double Mutant Inhibition: 8 nM IC50 vs. Osimertinib and Other Cyclopropanesulfonamide Derivatives
This compound inhibits EGFR T790M/L858R double mutant phosphorylation in human H1975 cells with an IC50 of 8 nM [1]. In contrast, the third-generation EGFR inhibitor osimertinib shows an IC50 of 1 nM against the same mutant [2], but is ineffective against the C797S mutation. Other cyclopropanesulfonamide derivatives, such as compound 5d, achieve IC50 values of 18.36 nM and 25 nM against EGFRL858R/T790M/C797S and EGFRDel19/T790M/C797S, respectively [3].
| Evidence Dimension | EGFR T790M/L858R inhibition (IC50) |
|---|---|
| Target Compound Data | 8 nM |
| Comparator Or Baseline | Osimertinib: 1 nM; Compound 5d: 18.36 nM (L858R/T790M/C797S), 25 nM (Del19/T790M/C797S) |
| Quantified Difference | 8-fold less potent than osimertinib against T790M/L858R; 2.3-3.1-fold more potent than compound 5d against C797S mutants |
| Conditions | Human H1975 cells, 2 hr preincubation, EGF stimulation, ELISA |
Why This Matters
Demonstrates potent inhibition of a clinically relevant EGFR mutant, with a differentiated profile compared to osimertinib and other cyclopropanesulfonamide derivatives.
- [1] BindingDB Entry BDBM50450871. (n.d.). N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)cyclopropanesulfonamide. Retrieved from BindingDB. View Source
- [2] Cross, D. A., et al. (2014). AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer. Cancer Discovery, 4(9), 1046–1061. View Source
- [3] Nie, W., et al. (2023). Discovery of Cyclopropane Sulfonamide Derivatives As a Potent Inhibitor of Egfr Against Mutation C797s. SSRN Electronic Journal. View Source
